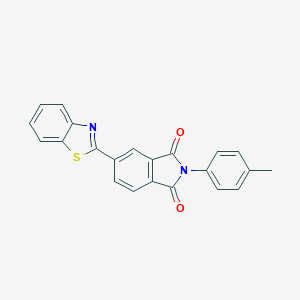![molecular formula C30H24N2O5 B303095 N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide, commonly known as PH-797804, is a synthetic small molecule inhibitor that targets p38α mitogen-activated protein kinase (MAPK). It was first developed by Pfizer in 2008 as a potential treatment for inflammatory diseases. Since then, PH-797804 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
PH-797804 acts as a competitive inhibitor of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide by binding to the ATP-binding site of the enzyme. This prevents the activation of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide and downstream signaling pathways that lead to the production of pro-inflammatory cytokines. PH-797804 has also been shown to modulate the activity of other kinases, such as JNK and ERK, which are involved in cellular processes such as cell proliferation and differentiation.
Biochemical and physiological effects:
PH-797804 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit angiogenesis, reduce oxidative stress, and modulate the immune response. PH-797804 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PH-797804 in lab experiments is its specificity for p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide. This allows researchers to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in various cellular processes without interfering with other signaling pathways. However, one limitation of using PH-797804 is its potential off-target effects. PH-797804 has been shown to inhibit the activity of other kinases, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of PH-797804 in scientific research. One potential application is in the field of cancer research, where p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide has been shown to play a role in tumor growth and metastasis. PH-797804 may be used to study the effects of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide inhibition on cancer cells and to develop new cancer therapies. Another potential application is in the field of neurodegenerative diseases, where PH-797804 may be used to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in neuronal death and to develop new treatments for diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of PH-797804 involves a multi-step process that starts with the reaction between 2-bromo-1-(3-nitrophenyl)ethanone and 4-amino-3-nitrobenzoic acid. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of PH-797804 has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
PH-797804 has been used extensively in scientific research as a tool to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in various cellular processes. It has been shown to inhibit the activation of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in vitro and in vivo, leading to a decrease in the production of pro-inflammatory cytokines. This makes PH-797804 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease.
Propriétés
Nom du produit |
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide |
|---|---|
Formule moléculaire |
C30H24N2O5 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C30H24N2O5/c1-2-27(37-22-13-7-4-8-14-22)28(33)31-20-10-9-15-23(18-20)36-24-16-17-25-26(19-24)30(35)32(29(25)34)21-11-5-3-6-12-21/h3-19,27H,2H2,1H3,(H,31,33) |
Clé InChI |
FNFSMWHMWKQJMH-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4)OC5=CC=CC=C5 |
SMILES canonique |
CCC(C(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B303012.png)
![N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide](/img/structure/B303018.png)
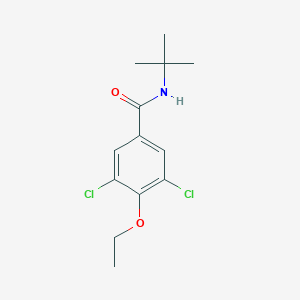
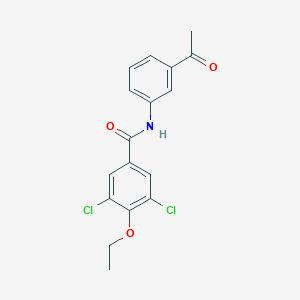
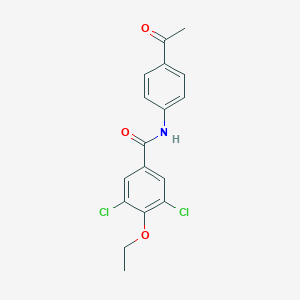
![2-{[3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303024.png)
![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B303025.png)
![3-[(4-bromobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B303026.png)
![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)
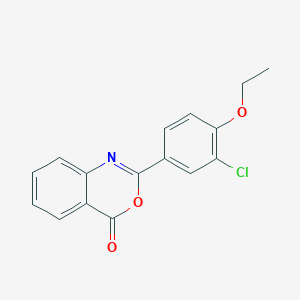
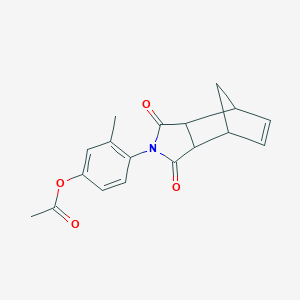
![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)
